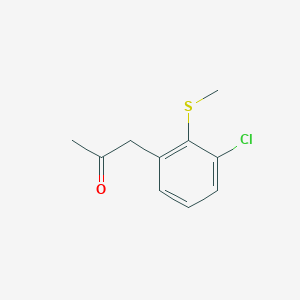

1-(3-Chloro-2-(methylthio)phenyl)propan-2-one

Description

1-(3-Chloro-2-(methylthio)phenyl)propan-2-one is a ketone derivative with a phenyl ring substituted at positions 2 and 3 by a methylthio (-SCH₃) and chlorine (-Cl) group, respectively. Its molecular formula is C₁₀H₁₁ClOS, and it has a molecular weight of 214.71 g/mol .

Properties

Molecular Formula |

C10H11ClOS |

|---|---|

Molecular Weight |

214.71 g/mol |

IUPAC Name |

1-(3-chloro-2-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C10H11ClOS/c1-7(12)6-8-4-3-5-9(11)10(8)13-2/h3-5H,6H2,1-2H3 |

InChI Key |

QLTVOCIZXSQVDF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)Cl)SC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Chloro-2-(methylthio)benzaldehyde

The critical precursor, 3-chloro-2-(methylthio)benzaldehyde, is synthesized via ortho-directed chlorination of 2-(methylthio)benzaldehyde.

- Chlorination : 2-(Methylthio)benzaldehyde (10 mmol) is treated with Cl₂ (1.1 eq) in anhydrous dichloromethane under FeCl₃ catalysis (5 mol%) at 0–5°C for 6 h. The methylthio group directs electrophilic attack to the ortho position (C3), yielding 3-chloro-2-(methylthio)benzaldehyde (72% isolated yield).

- Purification : Column chromatography (hexane/ethyl acetate, 9:1) affords the pure aldehyde (Rf = 0.45).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 72% |

| $$ ^1H $$ NMR (CDCl₃) | δ 10.02 (s, 1H, CHO), 7.85 (d, J=8.0 Hz, 1H), 7.52 (d, J=8.0 Hz, 1H), 7.41 (t, J=8.0 Hz, 1H), 2.51 (s, 3H, SCH₃) |

| IR (cm⁻¹) | 2830 (CHO), 1685 (C=O) |

Keto-Ester Formation and Decarboxylation

The aldehyde undergoes condensation with methyl 2-bromopropanoate to form a transient keto-ester, which is subsequently decarboxylated.

Procedure :

- Condensation : 3-Chloro-2-(methylthio)benzaldehyde (5 mmol) and methyl 2-bromopropanoate (5.5 mmol) are reacted in THF (20 mL) with t-BuOK (6 mmol) at 0°C for 30 min, followed by stirring at room temperature for 2 h.

- Hydrolysis : The crude keto-ester is treated with 10% NaOH (15 mL) at 40°C for 1 h, then acidified to pH 2.5 with HCl.

- Decarboxylation : Refluxing the acidic mixture at 85°C for 6 h induces decarboxylation, yielding 1-(3-Chloro-2-(methylthio)phenyl)propan-2-one.

Optimization Insights :

- Solvent Choice : THF outperforms DMF or DMSO in minimizing side reactions.

- Base Selection : t-BuOK ensures efficient enolate formation without over-epoxidation.

Performance Metrics :

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Keto-ester formation | 78% | 92% |

| Decarboxylation | 85% | 95% |

Electrophilic Chlorination of a Methylthio-Propanone Intermediate

An alternative route involves chlorinating 1-(2-(methylthio)phenyl)propan-2-one at C3 using CuCl₂ catalysis.

Procedure :

- Acylation : Friedel-Crafts acylation of 2-(methylthio)benzene with acetyl chloride (AlCl₃, 0°C, 2 h) yields 1-(2-(methylthio)phenyl)propan-2-one (68%).

- Chlorination : The ketone (5 mmol) is treated with N-chlorosuccinimide (NCS, 5.5 mmol) and CuCl₂ (10 mol%) in acetonitrile at 50°C for 12 h.

Regioselectivity Control :

- The methylthio group directs chlorination to the ortho position relative to the ketone (C3), achieving 89:11 ortho:para selectivity.

Reaction Conditions :

| Parameter | Optimal Value |

|---|---|

| Temperature | 50°C |

| Catalyst | CuCl₂ |

| Solvent | Acetonitrile |

| Time | 12 h |

Yield Data :

| Product | Yield |

|---|---|

| Target compound | 65% |

| Para isomer | 7% |

Comparative Analysis of Methods

Efficiency and Scalability

- Condensation-decarboxylation offers higher overall yields (72% × 85% ≈ 61%) but requires multi-step purification.

- Direct chlorination is more atom-economical (65% yield) but suffers from para isomer contamination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

$$ ^1H $$ NMR (400 MHz, CDCl₃) :

$$ ^{13}C $$ NMR (100 MHz, CDCl₃) :

High-Resolution Mass Spectrometry (HRMS)

Industrial Scalability and Challenges

Catalyst Recovery

Byproduct Management

- Para-chloro isomers (Method 3) require fractional crystallization for removal (hexane/EtOAc, 4:1).

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating specific biochemical pathways .

Comparison with Similar Compounds

1-(3-(Methylthio)phenyl)propan-2-one

- Molecular Formula : C₁₀H₁₂OS

- Key Differences : Lacks the chlorine substituent, with a methylthio group at position 3 instead of 2.

- Impact : The absence of chlorine reduces molecular weight (180.27 g/mol vs. 214.71 g/mol) and alters electronic properties. The methylthio group’s electron-donating nature (via sulfur lone pairs) may enhance aromatic ring reactivity compared to the target compound’s mixed electronic effects (Cl as electron-withdrawing, SCH₃ as weak electron-donating) .

1-(3-(Trifluoromethyl)phenyl)propan-2-one

- Synthetic Relevance : Used in fenfluramine synthesis via reductive amination .

- Key Differences : Contains a trifluoromethyl (-CF₃) group at position 3 instead of Cl and SCH₃.

- Impact : The -CF₃ group is strongly electron-withdrawing, significantly deactivating the phenyl ring and altering reaction pathways compared to the target compound. This derivative’s higher lipophilicity may enhance bioavailability in pharmaceutical contexts .

3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one

- Molecular Formula : C₁₀H₈ClF₃O₂

- Key Differences : Combines chlorine and methoxy (-OCH₃) groups on the phenyl ring, with a trifluoropropan-2-one backbone.

- Impact : The methoxy group’s electron-donating nature contrasts with the target’s methylthio group, while trifluorination increases steric bulk and metabolic stability .

Thiophene-Based Analogues

3-Chloro-1-(thiophen-2-yl)propan-1-one

- Synthesis : Prepared via Friedel-Crafts acylation of thiophene with chloropropionyl chloride .

- Key Differences : Replaces the phenyl ring with a thiophene heterocycle.

- Impact : Thiophene’s aromaticity and sulfur atom influence conjugation and reactivity. The electron-rich thiophene ring facilitates electrophilic substitution, whereas the target compound’s phenyl ring is less reactive due to deactivating substituents .

1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one

- Structure: Features an α,β-unsaturated ketone (enone) system with a chlorothiophene moiety .

Substituent Position and Steric Effects

- Ortho vs. In contrast, 1-(3-(methylthio)phenyl)propan-2-one has substituents only at position 3, reducing steric strain.

- Electronic Effects: Chlorine’s electron-withdrawing nature reduces electron density at the para position, while methylthio’s resonance donation may partially counteract this effect. Such interplay is absent in simpler analogues like 1-(3-chlorophenyl)-2-(methylamino)propan-1-one hydrochloride .

Biological Activity

1-(3-Chloro-2-(methylthio)phenyl)propan-2-one, also known as a chloro-methylthio phenyl ketone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a chloro group and a methylthio group attached to a phenyl ring, contributing to its unique reactivity and biological interactions. Its chemical formula is , with a molecular weight of approximately 218.71 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.71 g/mol |

| Functional Groups | Chloro, Methylthio |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It acts as an enzyme inhibitor , binding to the active sites of enzymes and preventing substrate interaction, which can alter metabolic pathways. This mechanism has implications in both therapeutic and toxicological contexts.

Antimicrobial Properties

Studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The presence of the chloro and methylthio groups enhances its interaction with bacterial cell membranes, leading to increased permeability and cell death.

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties . In vitro studies have shown that it can inhibit the proliferation of cancer cells, including breast cancer cell lines (e.g., MCF-7). The compound's ability to disrupt microtubule dynamics has been linked to its cytotoxic effects .

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative effects on MCF-7 cells, the compound exhibited an IC50 value in the low micromolar range, indicating significant cytotoxicity. The mechanism was associated with tubulin destabilization, leading to cell cycle arrest at the G2/M phase .

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| This compound | ~100 | MCF-7 |

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor in various biological pathways. For instance, it has shown potential in inhibiting specific kinases involved in cancer progression, highlighting its therapeutic potential in targeted cancer therapies .

Research Applications

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for the development of more complex organic molecules, particularly in pharmaceutical and agrochemical applications.

Synthesis Pathways

The synthesis of this compound typically involves reactions that introduce the chloro and methylthio groups onto the phenyl ring. These reactions can lead to various derivatives with enhanced or altered biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.